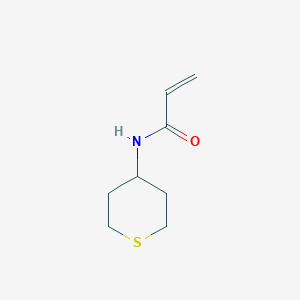

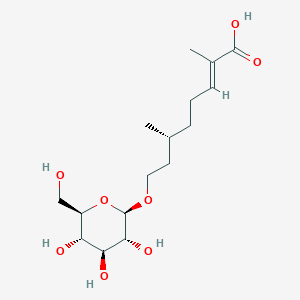

![molecular formula C12H12N2O3S2 B2959860 N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2097888-65-6](/img/structure/B2959860.png)

N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Bithiophene-based polymers have been synthesized for various applications. For instance, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymers . Another study presented a novel strategy for the synthesis of many bithiophene derivatives via new catalytically or high pressure activated reactions and catalytic routes combined with non-catalytic ones .Chemical Reactions Analysis

Bithiophene-based polymers have been used in organic field-effect transistor applications. They showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Conjugated Polymers

N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is a compound that has shown potential in the field of organic electronics, particularly in the development of conjugated polymers for organic thin film transistors. Research indicates that copolymers containing bithiophene units exhibit p-type semiconductor behavior, demonstrating hole mobility up to 0.044 cm² V⁻¹ s⁻¹, highlighting their utility in electronic applications (Chen et al., 2014).

Surface Chemistry and Material Science

The compound's derivatives have been explored in material science, particularly in modifying surfaces for specific applications. For instance, hydroxy polyamine surfactants derived from similar structures have shown excellent performance in flotation systems, indicating potential in mineral processing and desiliconization (Liu et al., 2019). This showcases the compound's versatility in surface chemistry and its potential in industrial applications.

Polymer Science and Engineering

The synthesis and properties of novel polythiophenes, where bithiophene units are linked with ethynyl or bisethynylarylenyl bridges, have been extensively studied. These materials exhibit ambipolar behavior and enhanced fluorescent activity, making them suitable for various applications in polymer science and optoelectronics (Krompiec et al., 2013). This research underlines the importance of bithiophene and its derivatives in developing advanced polymeric materials.

Advanced Materials and Nanotechnology

Bithiophene derivatives have been investigated for their unique solid-state conformations and regioselective synthesis, contributing to the understanding of hydrogen-bonding interactions in oligothiophenes. This knowledge is crucial for designing materials with specific optical and electronic properties, relevant in nanotechnology and advanced material science (Barbarella et al., 1996).

Wirkmechanismus

Target of Action

It is known that many compounds with similar structures target specific enzymes or receptors in the body .

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

It is known that many drugs influence metabolic pathways, which consist of a series of biochemical reactions that transform molecules and transfer energy within cells .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Many drugs exert their effects by modulating the activity of their targets, leading to changes in cellular processes and physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s solubility, stability, and interactions with its targets . .

Eigenschaften

IUPAC Name |

N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHJKDQSBTWDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

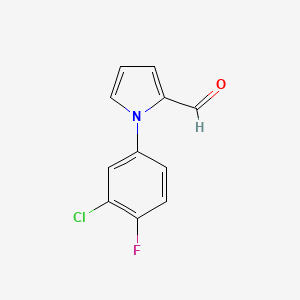

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)

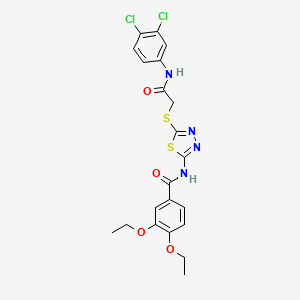

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

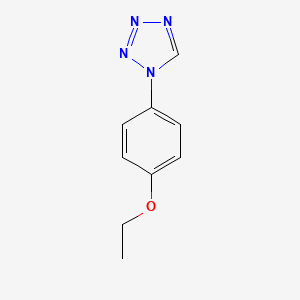

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)

![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)